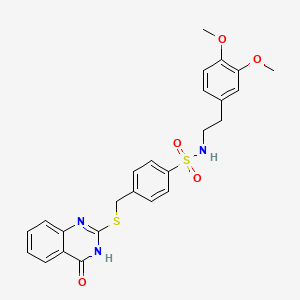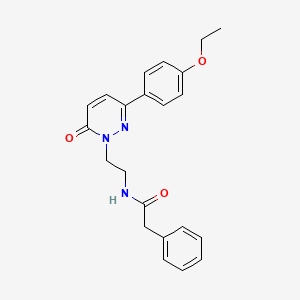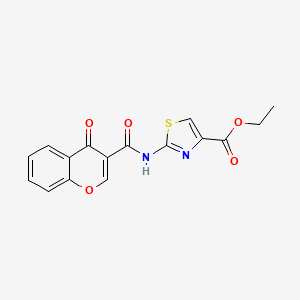![molecular formula C24H20FN7O4 B3014978 N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide CAS No. 1020488-51-0](/img/structure/B3014978.png)
N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C24H20FN7O4 and its molecular weight is 489.467. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Formation
- The compound has been used in the synthesis of novel isoxazolines and isoxazoles through [3+2] cycloaddition processes. This synthesis involves intramolecular cyclization and condensation with arylnitrile oxides, leading to the formation of new isoxazolines and isoxazoles (Rahmouni et al., 2014).
Anticancer and Antitumor Activities
- Certain derivatives of the compound have been tested for anticancer activities. One study involved attaching different aryloxy groups to the pyrimidine ring in 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide, resulting in compounds that showed appreciable cancer cell growth inhibition (Al-Sanea et al., 2020).
- Another study synthesized a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, where some exhibited mild to moderate antitumor activity against human breast adenocarcinoma cell line MCF7 (El-Morsy et al., 2017).
Antimicrobial Activity
- The compound has been used in the synthesis of heterocycles incorporating the antipyrine moiety, showing promising antimicrobial activities. These compounds were tested against various bacteria and fungi, with some showing competitive activities to typical antibacterial and antifungal drugs (Bondock et al., 2008).
Mechanism of Action
Target of Action
The primary target of this compound is FMS-like tyrosine kinase 3 (FLT3) . FLT3 is a receptor tyrosine kinase that plays a crucial role in immune response and stem cell proliferation . It is present in both normal and malignant lymphohematopoietic cells . FLT3 is one of the most frequently altered genes in acute myeloid leukemia .
Mode of Action
The compound, which is based on the pyrazolo[3,4-d]pyrimidine scaffold, acts as a kinase inhibitor . This fused nitrogen-containing heterocycle is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites . The similarities in kinase ATP sites can be exploited to direct the activity and selectivity of pyrazolo[3,4-d]pyrimidines to multiple oncogenic targets through focused chemical modification .
Biochemical Pathways
The compound inhibits the FLT3 receptor tyrosine kinase, which is essential for immune response and stem cell proliferation . By inhibiting FLT3, the compound disrupts the signaling pathways that lead to uncontrolled cell proliferation, a hallmark of cancer .
Pharmacokinetics
The compound was designed and synthesized as flt3 inhibitors and evaluated for their cytotoxicity on 60-nci cell lines
Result of Action
The compound exhibits remarkable anticancer activity, especially against non-small cell lung cancer, melanoma, leukemia, and renal cancer models . It has been shown to have a GI 50 between 1.17 and 18.40 μM .
Biochemical Analysis
Biochemical Properties
N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to bind with high affinity to certain kinase enzymes, thereby modulating their activity. This interaction can lead to either inhibition or activation of the enzyme, depending on the specific biochemical pathway involved. The compound’s interaction with proteins such as kinases suggests its potential use in regulating cellular signaling pathways .
Cellular Effects
The effects of this compound on various cell types are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation by modulating the activity of key signaling molecules such as NF-κB and caspases . Additionally, it affects gene expression by either upregulating or downregulating specific genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. This compound has been shown to inhibit kinase activity by competing with ATP for binding to the kinase’s active site, leading to a decrease in phosphorylation events that are critical for cell signaling . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products may also have biological effects, which need to be considered in long-term studies.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses of the compound have been shown to have therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can either be excreted or further processed by other enzymes. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic pathways, leading to changes in cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. This localization is essential for its role in modulating cellular processes and signaling pathways.
Properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN7O4/c1-14-11-20(27-21(33)13-36-18-9-7-17(35-2)8-10-18)32(30-14)24-28-22-19(23(34)29-24)12-26-31(22)16-5-3-15(25)4-6-16/h3-12H,13H2,1-2H3,(H,27,33)(H,28,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRQVYVFEPEGQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC2=CC=C(C=C2)OC)C3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B3014899.png)
![2-[1-(2-Amino-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione](/img/structure/B3014901.png)

![3-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic Acid](/img/structure/B3014904.png)
![[1-(4-Ethylanilino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B3014907.png)
![N-(1H-benzo[d][1,2,3]triazol-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B3014908.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3014911.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3014914.png)


![N,2-Dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B3014917.png)
